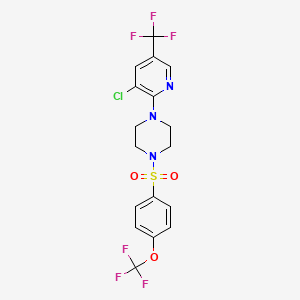

![molecular formula C19H19BrO4 B2497926 1-[5-Bromo-2-(propan-2-yloxy)phenyl]-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione CAS No. 1630763-52-8](/img/structure/B2497926.png)

1-[5-Bromo-2-(propan-2-yloxy)phenyl]-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar 1,3-dione compounds involves the formation of ligands that coordinate with transition metals through oxygen atoms, indicating a versatile approach to their creation. These processes often yield compounds that can interact with metals in a 2:1 ligand-to-metal ratio, showcasing the complex's potential for forming structured complexes with specific stoichiometries (Sampal et al., 2018).

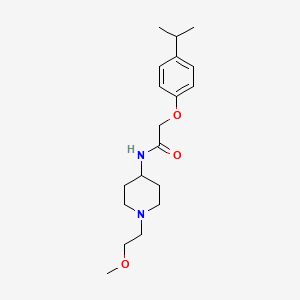

Molecular Structure Analysis

The molecular structures of 1,3-diones have been extensively studied, revealing cis-diketo (Z,Z) conformations and interactions with metals through β-diketo systems. These structures are characterized by specific dihedral angles and coordination types, indicating a stable configuration conducive to forming complexes (Emsley et al., 1987).

Chemical Reactions and Properties

1,3-diones undergo a variety of chemical reactions, including coordination with transition metals, demonstrating their reactivity and potential as ligands in metal complexes. These reactions are pivotal for the antimicrobial properties observed in metal complexes derived from 1,3-dione compounds (Sampal et al., 2018).

Physical Properties Analysis

The physical properties of 1,3-dione compounds, such as their crystalline structures and hydrogen bonding patterns, have been elucidated through X-ray crystallography and other analytical techniques. These properties are essential for understanding the stability, solubility, and overall behavior of these compounds under different environmental conditions (Low et al., 2002).

Chemical Properties Analysis

The chemical properties of 1,3-diones, including their reactivity with various reagents and their behavior in the presence of metals, highlight their potential in synthetic chemistry and materials science. The electron-donating and withdrawing effects of substituents on the phenyl ring significantly influence the π-delocalization within the molecule, affecting its reactivity and interactions (Galer et al., 2014).

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Synthesis Techniques : The compound has been synthesized in various studies, focusing on the techniques and conditions for its preparation. For instance, Brown, Browne, and Eastwood (1983) explored the synthesis of similar dione compounds using flash vacuum pyrolysis, indicating a method for producing 1-phenylpropane-1,2-dione derivatives (Brown, Rfc et al., 1983).

Characterization of Metal Complexes : Sampal et al. (2018) focused on the synthesis of 1,3-dione and its metal complexes, highlighting their potential as bidentate ligands. This implies the compound's ability to bind with transition metals, forming complexes with potential applications (Sampal, S. N. et al., 2018).

Luminescence Properties

- Luminescence Studies : Meshkova et al. (2011) conducted studies on the luminescence properties of various 1,3-dione derivatives with different metals. These findings suggest potential applications of the compound in luminescent materials or as probes in chemical analysis (Meshkova, S. B. et al., 2011).

Antimicrobial Screening

Antimicrobial Properties : The compound and its derivatives have been evaluated for antimicrobial properties. For example, Sampal and colleagues synthesized a variant of this dione and tested its metal complexes for antibacterial and antifungal activity, indicating its potential in developing new antimicrobial agents (Sampal, S. N. et al., 2018).

Antibacterial, Antifungal and Antioxidant Activity : Sheikh and Hadda (2013) synthesized derivatives of 1,3-dione and tested them for antibacterial, antifungal, and antioxidant activities. This suggests the compound's utility in creating new pharmacologically active agents (Sheikh, Javed et al., 2013).

Photocyclisation and Tautomerism Studies

Photocyclisation Research : Hamer and Samuel (1973) explored the photocyclisation of similar dione compounds, indicating the compound's potential in photochemical applications or as a study model in organic chemistry (Hamer, N. K. et al., 1973).

Tautomeric and Acid-Base Properties : Mahmudov et al. (2011) investigated the tautomeric and acid-base properties of azoderivatives of β-diketones, including structures similar to the compound . This research contributes to understanding the chemical behavior and properties of such compounds (Mahmudov, K. et al., 2011).

Wirkmechanismus

Target of Action

Boronic acids and their esters, which this compound appears to contain, are often used in the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .

Mode of Action

Without specific information, it’s difficult to determine the exact mode of action. Boronic acids and their esters are known to undergo hydrolysis, which could potentially release active substances or alter the compound’s interaction with its targets .

Biochemical Pathways

The hydrolysis of boronic esters could potentially affect various biochemical processes, depending on the resulting substances .

Pharmacokinetics

Boronic acids and their esters are known to be only marginally stable in water, which could affect their bioavailability .

Action Environment

The pH strongly influences the rate of hydrolysis of boronic esters, which is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability could be influenced by environmental factors such as pH.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(5-bromo-2-propan-2-yloxyphenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19BrO4/c1-11(2)24-19-7-5-13(20)9-15(19)18(23)10-17(22)14-6-4-12(3)8-16(14)21/h4-9,11,21H,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OADQBBGVBBRMOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)CC(=O)C2=C(C=CC(=C2)Br)OC(C)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19BrO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-(N,N-diethylsulfamoyl)benzo[d]thiazol-2-yl)-3-methoxybenzamide](/img/structure/B2497843.png)

![1-(2,6-Difluorophenyl)-3-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]urea](/img/structure/B2497853.png)

![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2497854.png)

![N-(2,6-dimethylphenyl)-2-(1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2497856.png)

![7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-5-hydroxy-2-phenyl-4H-chromen-4-one](/img/structure/B2497857.png)

![6-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2497858.png)

![(E)-3-[5-(Difluoromethyl)-1-methylpyrazol-3-yl]prop-2-enoic acid](/img/structure/B2497865.png)

![[3-(2-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2497866.png)